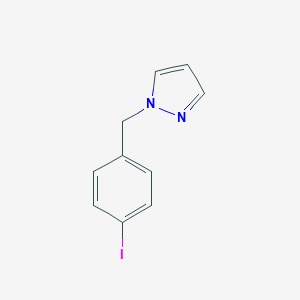

1-Methyl-4-(3-nitrophenyl)piperazine

Übersicht

Beschreibung

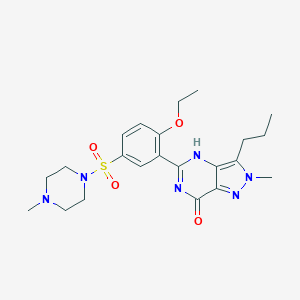

The compound "1-Methyl-4-(3-nitrophenyl)piperazine" is a derivative of piperazine, which is a class of organic compounds that consist of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are of significant interest in pharmaceutical research due to their potential biological activities and applications as intermediates in the synthesis of various drugs.

Synthesis Analysis

The synthesis of piperazine derivatives often involves the alkylation of piperazine with different substituents. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine includes steps such as alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, with a total yield of 48.2% . Similarly, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in an ethereal solution . These methods highlight the versatility of piperazine chemistry and the ability to introduce various functional groups to the piperazine core.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be characterized by various spectroscopic methods such as IR, NMR, and mass spectrometry. For example, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed by IR and 1H-NMR . The crystal structure of related compounds, such as 2,6-Bis[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol, shows that the piperazine ring can adopt a "perfect chair" conformation, and the substituents can influence the overall geometry of the molecule . The crystallographic study of related triazenes also provides insights into the conformational preferences of the piperazine ring in solid-state .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their transformation into biologically active molecules or other intermediates. The Mannich reaction is one such reaction used to synthesize novel derivatives of piperazine, as seen in the preparation of compounds with antidepressant and antianxiety activities . The reactivity of the piperazine nitrogen atoms also allows for the formation of salts with different acids, leading to the formation of compounds with distinct supramolecular assemblies .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are crucial for their application in drug development. Thermal and crystallographic studies can provide information on the stability and solid-state packing of these compounds. For instance, the thermal stability of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine was determined by TG–DTA and DSC, and the crystal packing was analyzed through X-ray crystallography, revealing various intermolecular interactions that stabilize the crystal lattice . These properties are essential for understanding the behavior of these compounds under physiological conditions.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Biofilm Inhibition Properties

1-Methyl-4-(3-nitrophenyl)piperazine derivatives demonstrate notable antibacterial efficacies and biofilm inhibition activities. For instance, certain derivatives have shown effective biofilm inhibition, surpassing the performance of reference drugs like Ciprofloxacin. These derivatives have been evaluated against various bacterial strains, including E. coli, S. aureus, and S. mutans, showing significant inhibitory activities (Mekky & Sanad, 2020).

Antiviral and Antimicrobial Activities

Compounds synthesized using 1-Methyl-4-(3-nitrophenyl)piperazine as an intermediate have shown promising antiviral and antimicrobial properties. For instance, derivatives with specific substitutions exhibited notable activities against Tobacco mosaic virus (TMV) and several microbial strains (Reddy et al., 2013).

Leishmanicidal Activity

Derivatives of 1-Methyl-4-(3-nitrophenyl)piperazine have demonstrated strong leishmanicidal activity. Specifically, certain compounds within this class have shown significantly better activity compared to standard drugs used for treating leishmaniasis (Foroumadi et al., 2005).

Synthesis of Bioactive Compounds

The synthesis of biologically active compounds often utilizes 1-Methyl-4-(3-nitrophenyl)piperazine as a key intermediate. These compounds find applications in creating antifungal, antibacterial, and other therapeutically relevant molecules (Zhen-yuan, 2006).

Structural and Conformational Analysis

In the realm of molecular and structural chemistry, 1-Methyl-4-(3-nitrophenyl)piperazine and its derivatives are subjects of study for their unique conformational properties, which are essential in understanding their biological activity (Parlak & Alver, 2016).

Anticholinesterase Activities

Some derivatives of 1-Methyl-4-(3-nitrophenyl)piperazine have been synthesized and assessed for their potential anticholinesterase activities, showing promising results in this field (Kaya et al., 2016).

Drug Synthesis

This compound is used in the synthesis of drugs like Flunarizine, which is known for its vasodilating effect and antihistamine activity, treating conditions like migraines and epilepsy (Shakhmaev et al., 2016).

Safety And Hazards

1-Methyl-4-(3-nitrophenyl)piperazine is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Eigenschaften

IUPAC Name |

1-methyl-4-(3-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-12-5-7-13(8-6-12)10-3-2-4-11(9-10)14(15)16/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRKKCDXJIXWHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70478671 | |

| Record name | 1-methyl-4-(3-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(3-nitrophenyl)piperazine | |

CAS RN |

148546-97-8 | |

| Record name | 1-methyl-4-(3-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester](/img/structure/B128253.png)

![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol](/img/structure/B128259.png)

![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128261.png)

![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate](/img/structure/B128266.png)